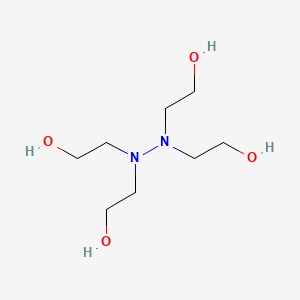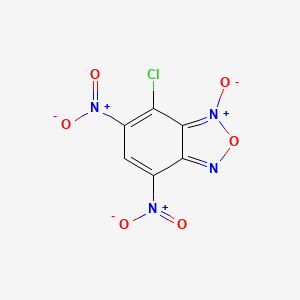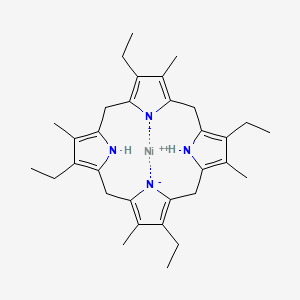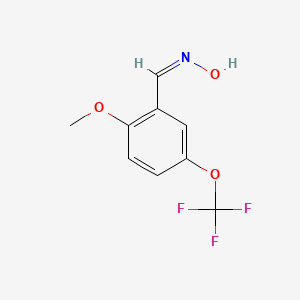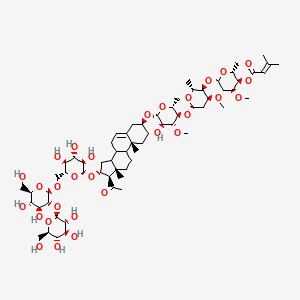
Extensumside E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Extensumside E is a pregnane glycoside derived from the roots of Myriopteron extensum. It is known for its sweet-tasting properties and has been identified as one of the compounds contributing to the sweetness of the plant. This compound has a molecular formula of C65H104O29 and a molecular weight of 1349.52 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Extensumside E is typically isolated from the roots of Myriopteron extensum through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction with a suitable solvent such as methanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Myriopteron extensum. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Extensumside E can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Extensumside E has several scientific research applications, including:
Chemistry: Used as a reference compound for studying the structure-activity relationship of pregnane glycosides.
Biology: Investigated for its potential biological activities, including its sweet-tasting properties and potential health benefits.
Medicine: Explored for its potential therapeutic applications, such as its use as a natural sweetener in medicinal formulations.
Industry: Potential use in the food and beverage industry as a natural sweetener
Mecanismo De Acción
The mechanism of action of Extensumside E is primarily related to its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The specific molecular targets and pathways involved in this process are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Extensumside A: Another pregnane glycoside from Myriopteron extensum with similar sweet-tasting properties.
Stevioside: A diterpene glycoside from Stevia rebaudiana, known for its intense sweetness.
Mogroside V: A triterpene glycoside from Siraitia grosvenorii, also known for its sweet taste.
Uniqueness
Extensumside E is unique due to its specific structure and the intensity of its sweetness. It is one of the few natural compounds that can provide a high level of sweetness without the caloric content associated with traditional sugars.
Propiedades
Fórmula molecular |
C65H104O29 |
|---|---|
Peso molecular |
1349.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C65H104O29/c1-26(2)18-42(69)91-55-28(4)83-43(21-37(55)79-9)92-56-29(5)84-44(22-38(56)80-10)93-57-30(6)85-62(54(78)58(57)81-11)86-32-14-16-64(7)31(19-32)12-13-33-34(64)15-17-65(8)35(33)20-36(45(65)27(3)68)87-60-52(76)50(74)48(72)41(90-60)25-82-63-59(51(75)47(71)40(24-67)89-63)94-61-53(77)49(73)46(70)39(23-66)88-61/h12,18,28-30,32-41,43-63,66-67,70-78H,13-17,19-25H2,1-11H3/t28-,29-,30-,32+,33?,34?,35?,36-,37+,38+,39-,40-,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64+,65+/m1/s1 |
Clave InChI |
BAVURYORXSHVQG-PKRFARKFSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


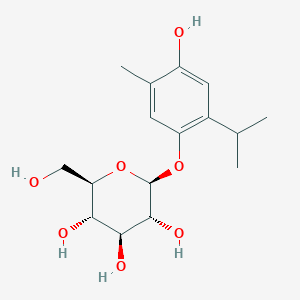
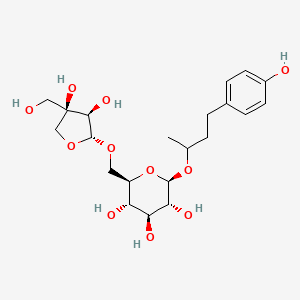
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)

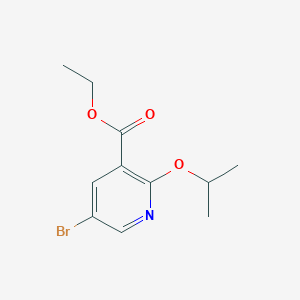
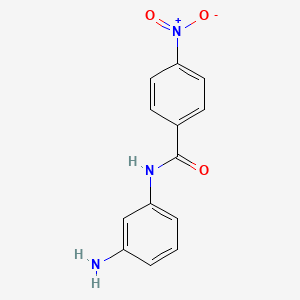
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
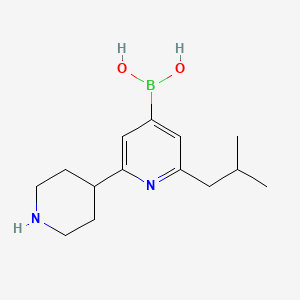
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
